molecular formula C26H32N4+2 B14212428 Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- CAS No. 744194-54-5

Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-

Cat. No.: B14212428
CAS No.: 744194-54-5
M. Wt: 400.6 g/mol
InChI Key: LLYGOZJODSOSRO-UHFFFAOYSA-N
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Description

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- is a complex organic compound known for its unique structure and properties This compound features a pyridinium core linked by a 1,3-phenylenebis(methylene) bridge, with additional pyrrolidinyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with a 1,3-phenylenebis(methylene) precursor. One common method includes the use of 1,3-bis(bromomethyl)benzene as the starting material, which reacts with pyridine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction could produce the corresponding pyridine derivatives .

Scientific Research Applications

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- exerts its effects involves interactions with various molecular targets. The pyridinium groups can interact with nucleophilic sites on biomolecules, leading to potential biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)- is unique due to its specific 1,3-phenylenebis(methylene) linkage and the presence of pyrrolidinyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

744194-54-5

Molecular Formula

C26H32N4+2

Molecular Weight

400.6 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1-[[3-[(4-pyrrolidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C26H32N4/c1-2-13-29(12-1)25-8-16-27(17-9-25)21-23-6-5-7-24(20-23)22-28-18-10-26(11-19-28)30-14-3-4-15-30/h5-11,16-20H,1-4,12-15,21-22H2/q+2

InChI Key

LLYGOZJODSOSRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C[N+]4=CC=C(C=C4)N5CCCC5

Origin of Product

United States

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